Acetylcarnosine

Übersicht

Beschreibung

Acetylcarnosine (NAC) is a naturally occurring compound chemically related to the dipeptide carnosine . The NAC molecular structure is identical to carnosine with the exception that it carries an additional acetyl group . It is found in a variety of tissues but particularly muscle tissue .

Synthesis Analysis

Carnosine is a dipeptide synthesized in the body from β-alanine and L-histidine . It is found in high concentrations in the brain, muscle, and gastrointestinal tissues of humans .

Molecular Structure Analysis

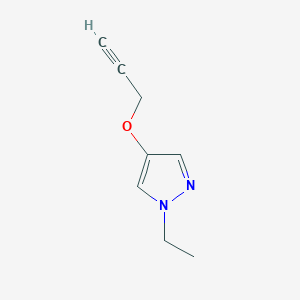

The molecular formula of Acetylcarnosine is C11H16N4O4 . Its average mass is 268.269 Da and its monoisotopic mass is 268.117157 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Acetylcarnosine are not detailed in the search results, carnosine, a related compound, has been shown to have beneficial effects by scavenging reactive carbonyl compounds (RCCs) that are implicated in the pathogenesis of diabetes .

Physical And Chemical Properties Analysis

Acetylcarnosine has a molecular formula of C11H16N4O4, an average mass of 268.269 Da, and a monoisotopic mass of 268.117157 Da .

Wissenschaftliche Forschungsanwendungen

Bioactivation and Antioxidant Properties : Acetylcarnosine has been studied for its bioactivation antioxidant and transglycating properties, particularly in the context of ocular drug design for eye health. It shows promise in the prevention and treatment of serious eye diseases involving oxidative damage (cataracts, glaucoma, age-related macular degeneration) and glycosylation processes (diabetic retinopathy) (Babizhayev, 2012).

Ocular Drug Delivery : Challenges in delivering Acetylcarnosine to the eye have led to the development of novel patented routes and modes of delivery. These advancements aim to enhance the therapeutic activity of Acetylcarnosine for the visual system (Babizhayev, 2009).

Protection of Lens Crystallins : A study using Radical Probe Mass Spectrometry indicated that Acetylcarnosine might not have a significant direct effect on reducing oxidation levels in lens crystallins at the molecular level, suggesting that its therapeutic benefit in cataract treatment might be due to other factors or the nature of the topical solution used (Ha, Schwahn, & Downard, 2010).

Photoprotection in Human Skin : Acetylcarnosine has shown photoprotective properties when applied to human skin, suggesting its utility beyond ophthalmology. It demonstrated a reduction in UVB-induced erythema, indicating its potential as a hydrophilic antioxidant for dermatological preparations (Massimiliano, Iovine, & Pietro, 2011).

Drug-Carrier Systems for Chronic Diseases : Acetylcarnosine, along with other imidazole-containing dipeptide compounds, has been evaluated for its effects on cells and biomolecules in patients with skin diseases and visual impairment. It shows potential as a pharmacological chaperone therapy for age-related cataracts, macular degeneration, and ocular complications of diabetes (Babizhayev & Yegorov, 2010).

Nanoparticle-Based Drug Delivery for Cataract Treatment : Research into NAC-loaded poly(lactic-co-glycolic acid) nanoparticles aims to enhance drug bioavailability and biocompatibility for cataract treatment. This approach seeks to improve the drug's reactivity and stability (Budama-Kilinc et al., 2018).

Treatment of Age-Related Cataract in Humans : A randomized controlled trial tested the efficacy of Nα-acetylcarnosine for treating senile cataract, showing potential benefits in lens clarity and visual acuity (Babizhayev et al., 2000).

Wirkmechanismus

The mechanisms of action of Acetylcarnosine have not been fully elucidated, but it seems that the main role of Acetylcarnosine is to donate an acetyl group during fatty acid metabolism to help transport fatty acids, such as acetyl CoA, into the mitochondrial matrix where fatty acid metabolism occurs .

Safety and Hazards

Eigenschaften

IUPAC Name |

(2R)-2-(3-acetamidopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4/c1-7(16)13-3-2-10(17)15-9(11(18)19)4-8-5-12-6-14-8/h5-6,9H,2-4H2,1H3,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAYIFDRRZZKNF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCCC(=O)N[C@H](CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylcarnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Acetylcarnosine | |

CAS RN |

56353-15-2 | |

| Record name | Acetylcarnosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012881 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B7976634.png)

![3-{[(1-Methyl-1H-pyrazol-4-yl)oxy]methyl}benzoic acid](/img/structure/B7976664.png)

![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]acetohydrazide](/img/structure/B7976665.png)